3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one is an organic compound with the molecular formula C17H17BrOS. It is a member of the sulfanyl ketone family, characterized by the presence of a sulfanyl group (-S-) attached to a ketone. This compound is notable for its unique structure, which includes a bromophenyl and an ethylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one typically involves the reaction of 4-bromothiophenol with 4-ethylbenzaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to facilitate the formation of the carbon-sulfur bond, which is a key step in the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the bromophenyl and ethylphenyl groups can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one
- 3-(4-Bromophenyl)sulfanyl-1-(4-chlorophenyl)propan-1-one
- 3-(4-Bromophenyl)sulfanyl-1-(4-fluorophenyl)propan-1-one
Uniqueness
3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, making it a valuable compound for comparative studies in medicinal chemistry and drug design.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrOS/c1-2-13-3-5-14(6-4-13)17(19)11-12-20-16-9-7-15(18)8-10-16/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPORUYMEMFEWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.